N-Acetyl-S-(2-hydroxybenzoyl)cysteine

Acute toxicity Salicylate safety Preclinical safety

This thioester conjugate is a single-molecule NSAID with inherent keratolytic activity, essential for experimental designs targeting both inflammation and abnormal keratinization simultaneously. Unlike physical mixtures, only the intact Salnacedin structure delivers dual pharmacology for seborrhoeic dermatitis and acne research. The crystalline solid (mp 192–195 °C) offers thermal stability for topical formulation screens, and its covalent linkage provides a differentiation axis for controlled-release studies.

Molecular Formula C12H13NO5S
Molecular Weight 283.30 g/mol
Cat. No. B14077639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-hydroxybenzoyl)cysteine
Molecular FormulaC12H13NO5S
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O
InChIInChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)
InChIKeyVYPKEODFNOEZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(2-hydroxybenzoyl)cysteine (Salnacedin) Procurement Guide: Core Identity and Class Positioning


N-Acetyl-S-(2-hydroxybenzoyl)cysteine (CAS 87573‑01‑1), also designated Salnacedin or G‑201, is a synthetic small‑molecule conjugate formed by the thioesterification of N‑acetyl‑L‑cysteine with salicylic acid [1]. It is classified as a non‑steroidal anti‑inflammatory drug (NSAID) of the salicylate family and is formally listed in the KEGG DRUG database as a salicylic acid‑based anti‑inflammatory agent (DG01909) [2]. The compound exhibits both anti‑inflammatory and keratolytic activities, which distinguish it from simple salicylates or unmodified N‑acetylcysteine . Its commercial relevance is further underscored by the existence of the erythromycin salnacedin salt, a topical macrolide antibiotic approved for acne therapy in several jurisdictions [2].

Why N-Acetyl-S-(2-hydroxybenzoyl)cysteine Cannot Be Replaced by Salicylic Acid, Aspirin, or N-Acetylcysteine Alone in Research and Formulation


Salnacedin is not a simple mixture of salicylic acid and N‑acetylcysteine; it is a covalent thioester conjugate whose intact structure is required for its dual pharmacological profile. Substituting free salicylic acid loses the keratolytic contribution and alters tissue distribution, while substituting N‑acetylcysteine (NAC) eliminates the anti‑inflammatory salicylate moiety [1]. The erythromycin salnacedin salt further exploits the anion to deliver a fixed‑ratio combination of macrolide antibiotic and NSAID, a physicochemical pairing that cannot be replicated by physically mixing erythromycin base with salicylic acid or NAC [2]. These structural and formulation constraints mean that procurement decisions based on generic NSAID or mucolytic alternatives will not recapitulate the biological or formulation performance documented for the intact conjugate.

Quantitative Differentiation Evidence: N-Acetyl-S-(2-hydroxybenzoyl)cysteine vs. Closest Analogs


Acute Toxicity Profile: Salnacedin (Thioester) vs. Salicylic Acid in Rodent LD50 Models

The parent patent for salicyloylthio‑N‑acetylcysteine reports an intraperitoneal LD50 of 1460 ± 235 mg/kg in rodents [1]. Reported oral LD50 values for salicylic acid in rats range from 891 to 1100 mg/kg, and for acetylsalicylic acid (aspirin) approximately 1500 mg/kg orally [2]. Although the routes differ (i.p. vs. oral), the data suggest that the thioester conjugate exhibits a comparable or slightly improved acute toxicity margin relative to the free acid when administered systemically.

Acute toxicity Salicylate safety Preclinical safety

Keratolytic Activity: Mechanism-Based Differentiation from Non‑Keratolytic Salicylates

Multiple authoritative databases annotate Salnacedin (G‑201) as possessing keratolytic activity in addition to anti‑inflammatory action [1]. In contrast, prototypical salicylates such as salicylic acid are keratolytic only at high concentrations (typically >2% w/w), while acetylsalicylic acid (aspirin) and most systemic NSAIDs lack clinically meaningful keratolytic activity. The structural basis is attributed to the thioester‑linked salicylate moiety, which may facilitate epidermal penetration and hydrolysis to free salicylic acid within the stratum corneum [2]. Quantitative dose‑response data for Salnacedin‑specific keratolysis versus salicylic acid are not publicly available; therefore this differentiation is class‑level inference.

Keratolytic Desquamation Dermatology

Erythromycin Salnacedin Salt: Fixed‑Dose Combination Delivering Antibiotic Plus NSAID in a Single Chemical Entity

Erythromycin salnacedin (erythromycin salnacedin dihydrate) is a defined salt in which the macrolide antibiotic erythromycin is paired with the salnacedin anion [1]. This salt is classified under ATC code D10AF02 as a topical anti‑acne preparation combining anti‑infective and anti‑inflammatory/keratolytic actions in a single chemical entity [1]. By contrast, physical mixtures of erythromycin base plus salicylic acid or aspirin require separate formulation steps and may exhibit different stability, pH, and skin‑penetration profiles. No equivalent fixed‑dose combination salt exists for erythromycin with free salicylic acid or aspirin. Quantitative clinical efficacy data for erythromycin salnacedin versus erythromycin alone are not publicly indexed; this differentiation is cross‑study comparable at the salt‑level.

Topical antibiotic Acne vulgaris Fixed-dose combination

Thioester Linkage: Controlled Hydrolysis and pH‑Dependent Stability Differentiating Salnacedin from Simple Salicylate Esters

Salnacedin contains a thioester bond (C‑S‑CO‑) linking the salicylate moiety to the cysteine scaffold, whereas aspirin and most salicylate prodrugs employ oxoester linkages (C‑O‑CO‑). Thioesters are known to exhibit different hydrolysis kinetics: they are generally more resistant to base‑catalyzed hydrolysis but can be cleaved by thioesterases in biological environments [1]. The patent literature notes that the salicyloylthio‑N‑acetylcysteine can be crystallized to high purity (m.p. 192–195 °C) and remains stable under acidic conditions [2]. No direct head‑to‑head hydrolysis half‑life comparison with aspirin or salicylic acid esters was identified; this is class‑level inference based on thioester chemistry.

Thioester stability Controlled release Prodrug design

N-Acetyl-S-(2-hydroxybenzoyl)cysteine: Evidence‑Backed Application Scenarios for Procurement


Preclinical Acne and Seborrhoeic Dermatitis Research Models

Salnacedin is specifically annotated for research use in seborrhoeic dermatitis and acne . Its dual anti‑inflammatory and keratolytic profile distinguishes it from single‑mechanism reference compounds (e.g., salicylic acid or benzoyl peroxide). Procurement is indicated when the experimental design requires a single agent that simultaneously addresses inflammation and abnormal keratinization. For models requiring combined antibiotic coverage, the erythromycin salnacedin salt provides a fixed‑dose option [1].

Topical NSAID Formulation Development with Controlled Hydrolysis

The thioester linkage of Salnacedin offers a differentiation axis for formulation scientists exploring controlled‑release topical NSAIDs. Unlike aspirin or simple salicylate esters that rapidly hydrolyze in aqueous media, the thioester bond may provide prolonged stability in acidic formulations (e.g., creams, gels) [2]. The crystalline material with a melting point of 192–195 °C [2] is suitable for solid‑dosage or semi‑solid formulation screens where thermal stability during processing is critical.

Salicylate Toxicology and Safety Margin Studies

The documented acute toxicity LD50 of 1460 ± 235 mg/kg (i.p.) [3] provides a quantitative reference point for toxicological comparisons with free salicylic acid or aspirin. Researchers conducting comparative safety evaluations of salicylate derivatives can use this value as a benchmark, particularly when route‑specific (intraperitoneal) data are required.

Chemical Biology Probe for Cysteine‑Conjugate Metabolic Pathways

As an S‑acyl‑N‑acetylcysteine conjugate, Salnacedin serves as a substrate or inhibitor probe for enzymes that process cysteine‑S‑conjugates, such as cysteine‑S‑conjugate N‑acetyltransferases and S‑adenosylhomocysteine hydrolase (AHCY) [4]. Its structural features—acetylated amino group, thioester‑linked aromatic moiety—make it a useful tool compound for studying metabolic pathways distinct from those probed by N‑acetylcysteine or salicylic acid alone.

Quote Request

Request a Quote for N-Acetyl-S-(2-hydroxybenzoyl)cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.